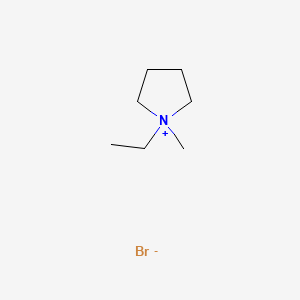
2-chloro-N-hexylacetamide
Übersicht
Beschreibung
2-Chloro-N-hexylacetamide, also known as 2-CHHA, is a synthetic organic compound that belongs to the class of chemical compounds known as amides. It is a colorless solid that is soluble in organic solvents, such as chloroform and methanol. 2-CHHA is used in a variety of scientific applications, including as a reagent for synthesizing other organic compounds, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Research in 2017 by Shaaban explored the preparation of various compounds derived from 2-chloro-N-p-tolylacetamide, a similar compound to 2-chloro-N-hexylacetamide. These derivatives, including β-lactam, have potential applications in the field of organic and medicinal chemistry (H. Shaaban, 2017).
Effects on Protein Synthesis
- A 1980 study by Deal et al. examined the effects of chloracetamides, including compounds structurally related to this compound, on protein synthesis. This research is relevant for understanding the biochemical interactions and potential toxicological effects of such compounds (L. Deal, J. Reeves, B. Larkins, F. Hess, 1980).
Chemical Synthesis Methods
- Tajima et al. (2005) reported on the amination of 1-n-hexanol to produce N-n-hexylacetamide in supercritical water. This provides insight into the synthesis methods that could potentially be applied to this compound (K. Tajima, Munehiro Uchida, K. Minami, M. Osada, K. Sue, T. Nonaka, H. Hattori, K. Arai, 2005).
Analytical Chemistry Applications
- Razzouk et al. (1977) developed a method for estimating N-hydroxy-2-fluorenylacetamide, a compound structurally related to this compound, which could have implications for analytical methodologies involving similar compounds (C. Razzouk, G. Lhoest, M. Roberfroid, M. Mercier, 1977).
Material Science and Engineering
- In 2015, Dinari et al. discussed the synthesis of poly(ether imide)s using a process that included 1-chloro-4-nitrobenzene in N,N′-dimethylacetamide. While not directly about this compound, this research provides context on the use of chloroacetamides in polymer engineering (M. Dinari, H. Ahmadizadegan, Parvin Asadi, 2015).
ConclusionThe research applications of this compound span various fields, including organic and medicinal chemistry, biochemistry, analytical
Scientific Research Applications of this compound
Synthesis and Derivatives
- Research by Shaaban (2017) explored the preparation of various compounds derived from 2-chloro-N-p-tolylacetamide, a structurally similar compound to this compound. The study focused on creating β-lactam derivatives with potential applications in organic and medicinal chemistry. This research provides insights into the synthesis and potential applications of related chloroacetamide compounds like this compound (Shaaban, 2017).
Biochemical Studies
- Deal et al. (1980) investigated the impact of chloracetamides, including molecules structurally related to this compound, on protein synthesis. These studies help understand the biochemical properties and potential uses of chloroacetamides in various fields (Deal, Reeves, Larkins, Hess, 1980).
Chemical Synthesis Methods
- Tajima et al. (2005) presented a method for the amination of 1-n-hexanol to produce N-n-hexylacetamide in supercritical water. This study offers insights into the synthesis methods applicable to compounds like this compound (Tajima et al., 2005).
Analytical Chemistry Applications
- Razzouk et al. (1977) developed a sensitive method using electron-capture gas chromatography for estimating N-hydroxy-2-fluorenylacetamide, a compound related to this compound. This research informs analytical methodologies for similar compounds (Razzouk, Lhoest, Roberfroid, Mercier, 1977).
Material Science and Engineering
- Dinari et al. (2015) discussed the synthesis of poly(ether imide)s using a process that included 1-chloro-4-nitrobenzene in N,N′-dimethylacetamide, highlighting the use of chloroacetamides in polymer engineering. This provides context for the potential applications of this compound in materials science (Dinari, Ahmadizadegan, Asadi, 2015).
Biochemische Analyse
Biochemical Properties
2-chloro-N-hexylacetamide plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the inhibition or modification of enzyme activity, leading to changes in protein processing and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain proteases, thereby affecting protein degradation and processing . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable at room temperature, with a predicted melting point of 99.22°C and a boiling point of approximately 298.0°C at 760 mmHg . Over extended periods, the compound may degrade, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in lipid synthesis and degradation . Additionally, this compound may affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects . This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein processing and metabolic pathways . The specific localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-chloro-N-hexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXMYHIISDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201383 | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-81-8 | |
| Record name | 2-Chloro-N-hexylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-hexylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)













